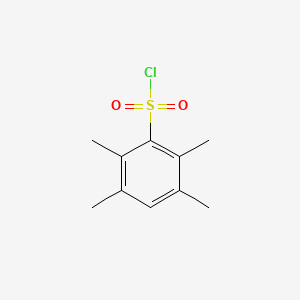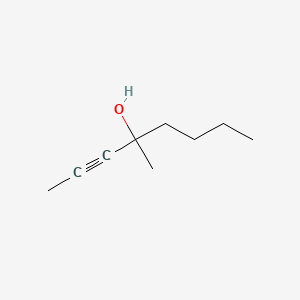
2-(Trifluoromethyl)pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)pyrimidine-4,6-diamine, also known as TFMP, is an organic compound belonging to the pyrimidine family. It is a colorless crystalline solid with a molecular weight of 179.09 g/mol and a melting point of 114-115°C. TFMP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst for various reactions.
Aplicaciones Científicas De Investigación
Polyimide Synthesis and Applications
2-(Trifluoromethyl)pyrimidine-4,6-diamine is utilized in the synthesis of polyimides, where it contributes to the creation of polymers with enhanced properties. In a study, unsymmetrical and symmetrical diamine monomers containing trifluoromethyl groups were synthesized and polymerized with various dianhydrides to produce polyimides. These polymers demonstrated good solubility in polar solvents, high thermal stability, and low refractive indices, making them suitable for applications in electronics and aerospace industries due to their excellent mechanical and thermal properties (Kim et al., 2013).
Enhanced Material Properties
Another application involves the development of heterocyclic polyimides containing pyrimidine or pyridine moieties. These compounds were synthesized to investigate the structure-property relationships, resulting in materials with excellent solubility, transparency, and mechanical strength. Such polyimides are potential candidates for flexible electronics and optoelectronic devices due to their favorable optical and mechanical properties (Wang et al., 2015).
Chemical Sensing and Fluorescence
This compound derivatives are also explored for their unique optical properties, serving as fluorescent chemosensors. For instance, poly(pyridine-imide) films derived from diamines exhibit fluorescence upon protonation, acting as efficient "off–on" fluorescent switches for detecting acids. These materials have potential applications in chemical sensing, highlighting their versatility beyond structural applications (Wang et al., 2008).
Organic Synthesis
The compound is used in organic synthesis, providing a pathway to synthesize novel organosoluble poly(pyridine-imide) with pendant groups. These materials display good thermal stability, high dielectric constants, and strong fluorescent properties after protonation, indicating their utility in advanced material science and engineering applications (Liaw et al., 2007).
Catalysis and Reaction Mechanisms
Furthermore, this compound is involved in catalytic processes and reaction mechanisms. For example, its derivatives facilitate selective addition reactions in the presence of Lewis acids, optimizing the synthesis of various pyrimidine systems. This demonstrates its role in enhancing the efficiency and selectivity of chemical transformations, crucial for pharmaceutical and chemical manufacturing (Richter et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)4-11-2(9)1-3(10)12-4/h1H,(H4,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHAREFZRGNRJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288171 |
Source


|
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672-46-8 |
Source


|
| Record name | 672-46-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)








